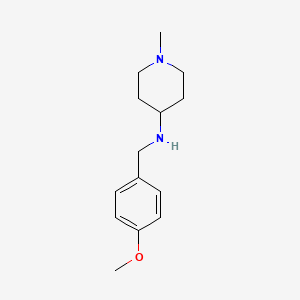

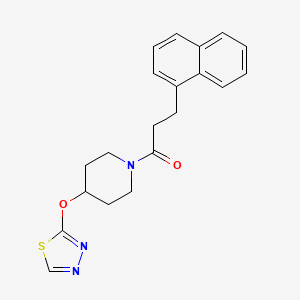

(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It has a molecular weight of 138.16 .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions . For example, 4-Methoxybenzyl alcohol can be prepared by the condensation of N-(4-methoxybenzyl) thiosemicarbazide .Molecular Structure Analysis

The molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 . The structure can be represented as CH3OC6H4CH2OH .Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol is a solid at room temperature with a melting point of 22-25 °C and a boiling point of 259 °C. It is freely soluble in alcohol and diethyl ether, but insoluble in water .Scientific Research Applications

Reagent in Organic Reactions

As a reagent, it plays a crucial role in facilitating numerous organic reactions. Its chemical properties enable it to participate in reactions that form the backbone of synthetic chemistry, such as the synthesis of quinolines .

Semiconductor Preparation

The compound finds application in the preparation of semiconductors. It can be involved in the doping process or as a part of the synthesis of semiconductor materials, contributing to advancements in electronics and nanotechnology .

Nanosheets and Nanocrystals

It is utilized in the production of nanosheets and nanocrystals. These nanostructures have a wide range of applications, from enhancing the efficiency of solar cells to creating new catalysts for chemical reactions .

Fragrance and Flavorant

Due to its molecular structure, it can be used as a fragrance and flavorant in the food and cosmetic industries. Its methoxybenzyl group is known for imparting a pleasant aroma and taste .

Photocatalytic Studies

The compound is used in photocatalytic studies, particularly in the oxidation processes. Researchers use it to study the conversion of substances under the influence of light, which has implications for environmental cleanup and renewable energy .

Safety And Hazards

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-3-5-14(17-2)6-4-12/h3-6,13,15H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKSBLMWVDRHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-{[(1-benzylpiperidin-4-yl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2938578.png)

![3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B2938582.png)

![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)

![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)

![N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2938600.png)

![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2938601.png)